2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum activities, including antitumor and antibacterial effects .
Mode of Action
It’s worth noting that pyrido[2,3-d]pyrimidines have been reported to inhibit various kinases, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to altered cellular functions.
Biochemical Pathways
Given the reported kinase inhibition activity of pyrido[2,3-d]pyrimidines , it can be inferred that this compound may affect various cellular signaling pathways regulated by these kinases.
Pharmacokinetics
A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, has been suggested to have good traditional drug-like properties .
Result of Action
Pyrido[2,3-d]pyrimidines have been reported to exhibit broad-spectrum antibacterial activity and reasonable antifungal activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, interact with a variety of enzymes and proteins
Cellular Effects
Related compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine derivatives with thiol-containing compounds. One common method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating methods . The reaction is often carried out in solvents like dimethylformamide (DMF) with catalysts such as iodine (I2) to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring .
Scientific Research Applications
2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its antitumor properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Evaluated for their potential as antitubercular agents.
Uniqueness
2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl side chain and mercapto group contribute to its enhanced solubility and reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-7-3-6-14-10(15)8-4-2-5-12-9(8)13-11(14)17/h2,4-5H,3,6-7H2,1H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJOEJYJCUNXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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